2H-1,4-Benzothiazin-3(4H)-one, 7-fluoro-
Overview
Description
2H-1,4-Benzothiazin-3(4H)-one, 7-fluoro- is a heterocyclic compound with a wide range of applications in both scientific research and industrial processes. This compound has unique properties that make it an attractive option for a variety of applications. In
Scientific Research Applications
Applications in Antimicrobial and Antifungal Research
Antimicrobial and Antifungal Agents
7-fluoro-2H-1,4-benzothiazin-3(4H)-one derivatives have shown promising antimicrobial and antifungal activities. Notably, compounds 4a, 4j, and 4l demonstrated remarkable antimicrobial effects, with minimal inhibitory concentration (MIC) values between 2 and 8 µg/mL against Gram-positive strains and selected fungi species (Armenise et al., 2012). Similarly, a series of 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones and related compounds exhibited significant anticonvulsant and antimicrobial activities (Zhang et al., 2010).
Antifungal Agents
Fluconazole analogues containing 2H-1,4-benzothiazin-3(4H)-one or 2H-1,4-benzoxazin-3(4H)-one moieties have been developed as potent antifungal agents, particularly against Candida strains (Borate et al., 2010).
Applications in Chemical Synthesis and Structural Analysis
Chemical Synthesis
2H-1,4-Benzothiazin-3(4H)-ones have been a focus in chemical synthesis, exploring various derivatives and their properties. For instance, a study detailed the synthesis of 7-chloro-5-trifluoromethyl/7-fluoro/7-trifluoromethyl-4H-1,4-benzothiazines as antimicrobial agents, emphasizing their synthetic process and pharmacological activities (Rathore & Kumar, 2006). Additionally, novel methods for the facile synthesis of 2H-1,4-Benzothiazin-3(4H)-ketoximes and related compounds were reported, showcasing advancements in synthetic techniques (Xu & Zhang, 2003).
Structural Analysis
Crystallographic investigations have been conducted to explore the molecular structures and characteristics of 2H-1,4-Benzothiazin-3(4H)-one derivatives. These studies provide insights into the molecular conformations and interactions, contributing to a deeper understanding of their properties and potential applications (Berestovitskaya et al., 2006).
properties
IUPAC Name |
7-fluoro-4H-1,4-benzothiazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNOS/c9-5-1-2-6-7(3-5)12-4-8(11)10-6/h1-3H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSCIBYAOVOFIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(S1)C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30313473 | |
Record name | 2H-1,4-Benzothiazin-3(4H)-one, 7-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30313473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H-1,4-Benzothiazin-3(4H)-one, 7-fluoro- | |
CAS RN |
100638-20-8 | |
Record name | 2H-1,4-Benzothiazin-3(4H)-one, 7-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30313473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.